3-(2,4-Difluorophenyl)-3-oxopropanal
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Overview
Description
3-(2,4-Difluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-3-oxopropanal typically involves the reaction of 2,4-difluorobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product . Another approach involves the use of a photoredox-catalyzed hydroxymethylation reaction, followed by oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include difluorophenyl-substituted alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2,4-Difluorophenyl)-3-oxopropanal has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its difluorophenyl group can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)propionic acid
- 2,4-Difluorophenyl isocyanate
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide
Uniqueness
3-(2,4-Difluorophenyl)-3-oxopropanal is unique due to its specific structural features, including the presence of both an aldehyde group and a difluorophenyl group.
Properties
Molecular Formula |
C9H6F2O2 |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6F2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
InChI Key |
WCMICNNOLXKRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CC=O |
Origin of Product |
United States |
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